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Compound of Interest

Compound Name: Methyl 2-(pyrimidin-4-YL)acetate

Cat. No.: B1359101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(pyrimidin-4-yl)acetate,
a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This
document details its chemical identity, physicochemical properties, and key experimental
methodologies relevant to its synthesis and biological evaluation.

Chemical Identity and Structure

Methyl 2-(pyrimidin-4-yl)acetate is a substituted pyrimidine derivative. The pyrimidine ring is
a crucial scaffold in numerous biologically active molecules, including several approved drugs.
The presence of the methyl acetate group provides a reactive handle for further synthetic
modifications, making it a valuable building block in the development of more complex
molecules.[1][2]

IUPAC Name: methyl 2-pyrimidin-4-ylacetate[3]

Molecular Formula: C7HsN202[3]

CAS Number: 863032-29-5[3]

Canonical SMILES: COC(=0)CC1=NC=NC=C1

2D Structure:
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2D chemical structure of Methyl 2-(pyrimidin-4-yl)acetate.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of Methyl 2-
(pyrimidin-4-yl)acetate, providing essential data for experimental design and computational

modeling.

Property Value Source
Molecular Weight 152.15 g/mol [3]
Exact Mass 152.058577502 Da [3]
XLogP3 0.4 [3]
Hydrogen Bond Donor Count 0 [3]
Hydrogen Bond Acceptor

C);untg p 4 3]
Rotatable Bond Count 3 [3]
Topological Polar Surface Area  52.1 A2 [3]
Heavy Atom Count 11 [3]
Complexity 138 [3]

Data sourced from PubChem CID 21486902.[3]

Synthesis and Characterization

While multiple synthetic routes to pyrimidine derivatives exist, solid-phase synthesis offers a
versatile method for preparing N-heteroaryl substituted amino acid derivatives, which can
circumvent issues like diketopiperazine formation that may occur in solution-phase synthesis.

[4]
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lllustrative Experimental Protocol: Solid-Phase
Synthesis

The following protocol is adapted from a method for a structurally related compound, Methyl N-
(pyrimidin-2-yl)glycinate, and illustrates a robust approach for synthesis.[4]

Materials:

» Merrifield resin

e Boc-protected glycine

e Cesium carbonate (Cs2COs)
¢ Potassium iodide (Kl)

o Dimethylformamide (DMF)

e Dichloromethane (DCM)

» Trifluoroacetic acid (TFA)

e Triethylamine (TEA)

e 2-Chloropyrimidine
 Diisopropylethylamine (DIEA)
o Tetrahydrofuran (THF)

¢ Methanol (MeOH)

e Sodium methoxide (MeONa)
Procedure:

e Resin Loading: Swell Merrifield resin (1.0 mmol) in a DMF solution containing Boc-glycine (3
mmol), cesium carbonate (1.5 mmol), and potassium iodide (1 mmol). Heat the mixture at
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80°C for 10 hours with constant stirring. After cooling, wash the resin successively with DMF,
MeOH, and DCM, then dry in vacuo.[4]

e Boc Deprotection: Suspend the resin in a 1:1 mixture of TFA and DCM at room temperature
for 30 minutes to remove the Boc protecting group. Wash the resin sequentially with a DCM-
DMF mixture, DCM, MeOH, a 1:10 TEA-CHCIs solution, and finally MeOH.[4]

« Pyrimidine Coupling: Heat the dried, deprotected resin in a DMF solution containing 2-
chloropyrimidine (10 mmol) and DIEA (4 mmol) at 90°C for at least 15 hours. Monitor the
reaction's completion (e.g., via a negative ninhydrin test). Wash the resin with DMF and DCM
and dry.[4]

o Cleavage and Esterification: Reflux the resin in a 4:1 mixture of THF-MeOH in the presence
of sodium methoxide (0.2 M solution in MeOH) for 6 hours. This step cleaves the product
from the resin and simultaneously forms the methyl ester.[4]

o Work-up and Purification: Filter the resin and wash it with THF and MeOH. Combine the
filtrates and evaporate the solvents under reduced pressure to obtain the crude product. The
product can be further purified using standard techniques such as column chromatography.

[5]

Synthesis and Purification Workflow

The logical flow of the synthesis and subsequent characterization is depicted below.

Synthesis Purification & Analysis

Resin Swelling & Boc Group Pyrimidine Cleavage from Resin & Rl Filtration & Column Structural Analysis
Glycine Loading Deprotection Coupling Esterification Solvent Evaporation Chromatography (NMR, MS)

Click to download full resolution via product page

Workflow for solid-phase synthesis and purification.

Biological Context and Potential Applications
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Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of
biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] They are

particularly prominent as scaffolds for kinase inhibitors.[1]

Kinases are critical enzymes that regulate cellular signaling pathways involved in cell growth,
proliferation, and survival.[6][7] Dysregulation of kinase activity is a hallmark of many diseases,
especially cancer.[6] Pyrimidine-based molecules can be designed to act as ATP-competitive
inhibitors, blocking the kinase's active site and thereby inhibiting downstream signaling.[8]

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway and
the point at which a pyrimidine-based kinase inhibitor, such as a derivative of Methyl 2-

(pyrimidin-4-yl)acetate, could exert its effect.
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Hypothetical inhibition of an RTK signaling pathway.
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Standard Biological Evaluation

To assess the potential of new compounds derived from Methyl 2-(pyrimidin-4-yl)acetate, a
systematic screening cascade is employed. A primary step is often an in vitro cytotoxicity assay
to determine the compound's effect on cancer cell viability.

Experimental Protocol: Sulforhodamine B (SRB)
Cytotoxicity Assay

This protocol provides a robust method for determining cell density based on the measurement
of cellular protein content, suitable for high-throughput screening.[9]

Materials:

Cancer cell line (e.g., A431, MCF-7)

Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

96-well plates

Trichloroacetic acid (TCA), 50% (wt/vol)

Sulforhodamine B (SRB) solution, 0.4% in 1% acetic acid

Tris base solution, 10 mM, pH 10.5
Procedure:

o Cell Plating: Seed cells in a 96-well plate at a density that allows for exponential growth over
the assay period (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C with 5% COs-.

[9]

o Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The
final DMSO concentration should be kept constant and low (e.g., 0.1%). Add the diluted
compounds to the cells and incubate for a set period (e.g., 72 hours).[9]

o Cell Fixation: After incubation, gently add ice-cold 50% TCA to each well to fix the cells.
Incubate at 4°C for 1 hour.[9]
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e Staining: Wash the plates thoroughly with water to remove TCA. Add 100 pL of 0.4% SRB
solution to each well and stain at room temperature for 30 minutes.[9]

e Wash and Solubilize: Rinse the plates with 1% acetic acid to remove unbound dye and allow
to air-dry. Add 100 pL of 10 mM Tris solution to each well to solubilize the protein-bound dye.

[9]

o Data Acquisition: Measure the absorbance (optical density) at 570 nm using a plate reader.
The absorbance is proportional to the amount of cellular protein and thus to cell number.
Calculate the ICso value from the dose-response curve.[9]

Drug Discovery Screening Cascade

The initial cytotoxicity data feeds into a broader drug discovery workflow, designed to identify
and optimize promising lead compounds.
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A typical drug discovery screening cascade workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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